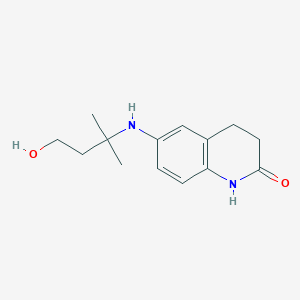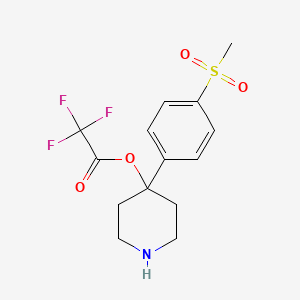
4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate is a complex organic compound that combines a piperidine ring with a trifluoroacetate ester and a methylsulfonylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Methylsulfonylphenyl Group: This step often involves a nucleophilic substitution reaction where a piperidine derivative reacts with a methylsulfonylphenyl halide under basic conditions.
Formation of the Trifluoroacetate Ester: The final step involves esterification, where the piperidine derivative reacts with trifluoroacetic anhydride in the presence of a base to form the trifluoroacetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the ester group or the sulfonyl group, potentially converting them to alcohols or thiols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or thiols.
Substitution: Products may include halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
This compound can be used in the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators due to its structural features.
Medicine
In medicinal chemistry, it may be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Industry
In the chemical industry, it can be used as a building block for the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methanesulfonylphenyl)piperidine: Lacks the trifluoroacetate ester, potentially altering its reactivity and biological activity.
4-(4-Methylphenyl)piperidine: Lacks the sulfonyl group, which may reduce its potential for certain chemical reactions.
Piperidin-4-yl 2,2,2-trifluoroacetate: Lacks the aromatic ring, which may affect its overall stability and reactivity.
Uniqueness
4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C14H16F3NO4S |
|---|---|
Molekulargewicht |
351.34 g/mol |
IUPAC-Name |
[4-(4-methylsulfonylphenyl)piperidin-4-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H16F3NO4S/c1-23(20,21)11-4-2-10(3-5-11)13(6-8-18-9-7-13)22-12(19)14(15,16)17/h2-5,18H,6-9H2,1H3 |
InChI-Schlüssel |
XPHIOAYZCKUDMO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CCNCC2)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


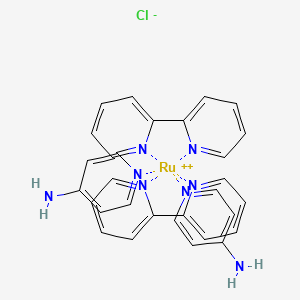
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)
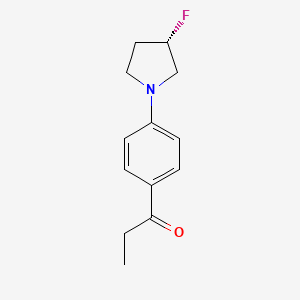
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12856253.png)
![1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
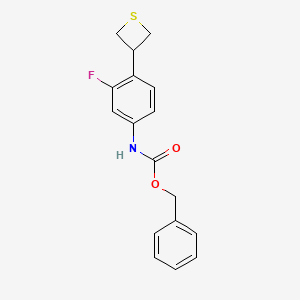
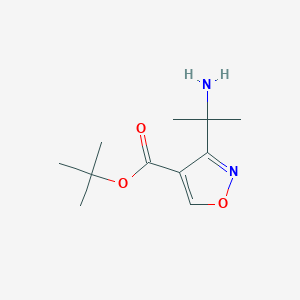
![[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol](/img/structure/B12856271.png)
![3-Chloro-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12856275.png)
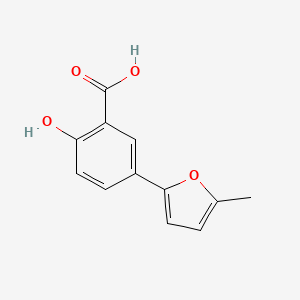
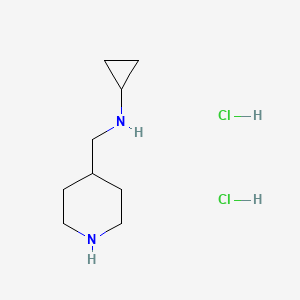
![Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12856285.png)
